Bis-PEG11-NHS ester
Description
Role as a Homobifunctional Crosslinker in Chemical Biology and Materials Science
Bis-PEG11-NHS ester functions as a homobifunctional crosslinker, meaning it possesses two identical reactive groups. thermofisher.comlumiprobe.com These reactive groups are N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines (–NH2). thermofisher.comaxispharm.com Primary amines are readily available on the surface of many biomolecules, particularly at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.com
The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comthermofisher.com This reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7-9), which are generally compatible with the structural integrity of most proteins. thermofisher.comthermofisher.com Because this compound has an NHS ester at each end of its PEG spacer, it can covalently link two different amine-containing molecules or create intramolecular crosslinks within a single large molecule. thermofisher.com This capability is fundamental to its use in studying protein structures, analyzing protein-protein interactions, and creating novel molecular constructs. thermofisher.com
In materials science, this crosslinking ability is harnessed to modify surfaces, functionalize nanoparticles, and create hydrogels with specific properties.
Scope and Objectives of Research Utilizing this compound in Contemporary Academic Investigations
The unique combination of a defined-length, hydrophilic spacer and amine-reactive ends makes this compound a versatile tool in modern research. evitachem.commedkoo.com Its applications are primarily focused on creating complex biomolecular architectures with enhanced properties.
One of the most prominent areas of research is in the development of Antibody-Drug Conjugates (ADCs) . evitachem.comaxispharm.comamericanpharmaceuticalreview.com In this strategy, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. This compound can serve as a stable, hydrophilic linker connecting the antibody (via its lysine residues) to the drug, improving the ADC's solubility and stability. axispharm.comamericanpharmaceuticalreview.com The PEG spacer's characteristics are critical for optimizing the performance and drug-loading of the ADC. americanpharmaceuticalreview.com
Another significant application is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . medchemexpress.cnmedchemexpress.com PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's degradation. This compound can be used as a linker to connect the target-binding ligand and the E3 ligase ligand, with the PEG chain providing the necessary spacing and solubility for the ternary complex to form effectively. medchemexpress.cn
Further research objectives include:
Protein and Peptide Labeling : Attaching labels such as fluorescent dyes or biotin (B1667282) to proteins and peptides for detection and analysis in various biochemical assays. axispharm.com
Surface Modification : Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and biomaterials. axispharm.cominterchim.fr
Formation of Dimers and Oligomers : Crosslinking proteins to study their quaternary structure or to create multivalent molecules with enhanced binding affinity.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 123502-57-8 | evitachem.comchemsrc.commedkoo.com |
| Molecular Formula | C34H56N2O19 | medkoo.com |
| Molecular Weight | 796.82 g/mol | medkoo.comaxispharm.com |
| Purity | >95% | medkoo.comaxispharm.com |
| Appearance | White solid | axispharm.com |
| Reactive Groups | 2 x N-hydroxysuccinimide (NHS) ester | evitachem.commedkoo.com |
| Reactive Toward | Primary amines (-NH2) | evitachem.comthermofisher.com |
| Spacer Arm | Polyethylene (B3416737) glycol (11 units) | medkoo.com |
Properties
CAS No. |
123502-57-8 |
|---|---|
Molecular Formula |
C34H56N2O19 |
Molecular Weight |
796.82 |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioate |
InChI |
InChI=1S/C34H56N2O19/c37-29-1-2-30(38)35(29)54-33(41)5-7-43-9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-28-26-52-24-22-50-20-18-48-16-14-46-12-10-44-8-6-34(42)55-36-31(39)3-4-32(36)40/h1-28H2 |
InChI Key |
HOIRLEGKHJCOKZ-UHFFFAOYSA-N |
SMILES |
O=C(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(ON1C(CCC1=O)=O)=O)ON(C(CC2)=O)C2=O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bis-PEG11-NHS ester |
Origin of Product |
United States |
Ii. Chemical Reactivity and Mechanistic Aspects of Bis Peg11 Nhs Ester in Research Contexts
N-Hydroxysuccinimide (NHS) Ester Reaction Principles with Primary Amines
The reaction between an NHS ester and a primary amine is a cornerstone of bioconjugation chemistry, valued for its selectivity and the stability of the resulting bond. glenresearch.com
The core reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org The process is initiated when the lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a transient, high-energy tetrahedral intermediate. glenresearch.comlibretexts.org Subsequently, the stable N-hydroxysuccinimide moiety is eliminated as a leaving group, and the carbon-oxygen double bond of the carbonyl group is reformed. glenresearch.commasterorganicchemistry.com
The end product of this reaction is a highly stable amide bond, which is identical to the peptide bonds that form the backbone of proteins. thermofisher.com The stability of this bond is attributed to resonance delocalization of the nitrogen lone pair, which imparts a partial double-bond character to the carbon-nitrogen bond. This makes the amide linkage resistant to hydrolysis under typical physiological and experimental conditions, ensuring the integrity of the newly formed conjugate. glenresearch.comnih.gov While the reaction is highly selective for primary amines, side reactions with hydroxyl-containing amino acids can occur, especially with a large excess of the NHS ester reagent. However, the resulting ester bonds are significantly less stable than the amide bonds and can be selectively hydrolyzed. nih.gov
Influence of Reaction Conditions on Conjugation Efficiency
The success and efficiency of conjugation with Bis-PEG11-NHS ester are critically dependent on the careful control of several reaction parameters. A key competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering the reagent inactive for conjugation. thermofisher.comacs.org
The pH of the reaction buffer is arguably the most critical factor influencing the yield of the conjugation reaction. interchim.frlumiprobe.com The reaction is strongly pH-dependent due to two competing factors: the nucleophilicity of the primary amine and the hydrolysis rate of the NHS ester. windows.netjyi.org
At acidic pH (below ~7.0), primary amines are predominantly protonated (R-NH3+), which renders them non-nucleophilic and thus unreactive toward the NHS ester. lumiprobe.comwindows.net
As the pH increases into the alkaline range (pH 7.2 to 9.0), the amine becomes deprotonated and more nucleophilic, accelerating the desired conjugation reaction. thermofisher.comthermofisher.com
However, at higher pH values (above 8.5-9.0), the rate of NHS ester hydrolysis increases dramatically, which consumes the reagent before it can react with the target amine. thermofisher.comatto-tec.com
Therefore, a compromise is necessary. The optimal pH range for NHS ester coupling is generally found to be between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for maximal efficiency. thermofisher.comwindows.netlumiprobe.com
Interactive Data Table: pH Influence on NHS Ester Stability
| pH Value | Half-life of NHS Ester | Reaction Environment |
| 7.0 | 4-5 hours | Neutral, slower aminolysis, lower hydrolysis |
| 8.0 | 1 hour | Slightly basic, good balance for aminolysis |
| 8.6 | 10 minutes | Basic, rapid aminolysis but very rapid hydrolysis |
| >9.0 | <10 minutes | Strongly basic, hydrolysis dominates |
This table presents generalized data for NHS ester hydrolysis; specific rates may vary with buffer and temperature. thermofisher.comthermofisher.com
The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible as they will compete with the target molecule for reaction with the NHS ester, thereby quenching the reaction. thermofisher.com Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, bicarbonate buffer, and HEPES buffer, as they are non-nucleophilic and effective in the optimal pH range. thermofisher.comwindows.net While detailed studies on the effect of ionic strength on this compound specifically are not prevalent, research on similar NHS ester reactions has shown no significant salt effects on the observed reaction rates in some systems. acs.org
Interactive Data Table: Common Buffers for NHS Ester Conjugation
| Buffer | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Commonly used, provides physiological ionic strength. thermofisher.com |
| Sodium Bicarbonate | 8.0 - 9.0 | Effective at slightly higher pH for efficient coupling. windows.net |
| Borate | 8.0 - 9.0 | Another option for reactions in the basic range. thermofisher.com |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the neutral to slightly basic range. thermofisher.com |
| Tris | Not Recommended | Contains a primary amine and will compete in the reaction. thermofisher.com |
Competing Reactions in NHS Ester Chemistry
In the context of bioconjugation using this compound, the desired reaction is the formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester functional groups and primary amines on a target molecule. However, the high reactivity of the NHS ester moiety also makes it susceptible to competing side reactions, primarily hydrolysis. These side reactions can significantly reduce the efficiency of the intended conjugation.
Hydrolysis of the NHS Ester Moiety
Several factors significantly influence the rate of this undesirable hydrolysis:
pH: The rate of NHS ester hydrolysis is strongly dependent on the pH of the reaction buffer. jst.go.jpresearchgate.net As the pH increases, the concentration of hydroxide (B78521) ions (a more potent nucleophile than water) rises, leading to a dramatic acceleration of the hydrolysis rate. atto-tec.comthermofisher.comthermofisher.com For instance, the half-life of a typical NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.comthermofisher.com Studies on PEG-NHS esters have shown that at pH 7.4, the hydrolysis half-life can be over 120 minutes, whereas at pH 9.0, it drops to less than 9 minutes. jst.go.jpresearchgate.net
Temperature: Lowering the reaction temperature can decrease the rate of hydrolysis. Reactions performed at 4°C will exhibit slower hydrolysis compared to those at room temperature. thermofisher.com
Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will directly compete with the target molecule for reaction with the NHS ester. windows.netgbiosciences.com Non-amine-containing buffers like phosphate, HEPES, borate, or carbonate/bicarbonate are recommended. windows.netthermofisher.com
Concentration: The hydrolysis reaction is more pronounced in dilute solutions of the target protein or molecule. windows.netthermofisher.com In more concentrated solutions, the higher availability of target primary amines favors the desired acylation reaction over hydrolysis. thermofisher.com
The following table summarizes the effect of pH on the stability of a typical NHS ester, which is representative of the reactivity of each functional group on the this compound.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | thermofisher.comthermofisher.com |
| 8.0 | 25 | ~1 hour | thermofisher.com |
| 8.6 | 4 | 10 minutes | thermofisher.comthermofisher.com |
| 9.0 | 25 | < 9 minutes | jst.go.jpresearchgate.net |
While the primary competing reaction is hydrolysis, it is also noted that NHS esters can exhibit reactivity towards other nucleophilic amino acid side chains, such as those on serine, threonine, and tyrosine, particularly at higher pH values. nih.gov However, the resulting O-acyl esters are generally less stable than the desired amide bond and can be hydrolyzed. glenresearch.comnih.gov
Mitigation Strategies for Undesired Side Reactions
To maximize the efficiency of conjugation with this compound and minimize the impact of hydrolysis, several mitigation strategies can be employed. These strategies focus on controlling the reaction environment to favor aminolysis (reaction with the amine) over hydrolysis.
pH Control: Maintaining an optimal pH is the most critical factor. lumiprobe.comwindows.net The reaction should be conducted in a pH range that is a compromise between ensuring the target primary amines are sufficiently deprotonated and nucleophilic, and minimizing the rate of hydrolysis. atto-tec.com A pH range of 7.2 to 8.5 is commonly used. thermofisher.com Often, an optimal pH of 8.3-8.5 is recommended. lumiprobe.comwindows.net
Reagent Preparation and Handling: this compound is moisture-sensitive. thermofisher.com It should be stored at -20°C with a desiccant. windows.net To prevent premature hydrolysis from atmospheric moisture, the reagent vial should be allowed to equilibrate to room temperature before opening. thermofisher.com Stock solutions should be prepared immediately before use in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). windows.netwindows.net
Reaction Quenching: After the desired incubation period, the reaction can be stopped, or "quenched," by adding a buffer containing a high concentration of primary amines, such as Tris or glycine. windows.netthermofisher.com This effectively consumes any remaining unreacted NHS ester groups, preventing further non-specific cross-linking or modification.
Optimizing Concentrations: Using a higher concentration of the target molecule can favor the desired conjugation reaction over hydrolysis. thermofisher.com The molar ratio of the crosslinker to the target molecule also requires optimization for each specific application. windows.net
Use of Anhydrous Solvents: For water-insoluble NHS-ester reagents, dissolution in an anhydrous organic solvent is necessary before addition to the aqueous reaction buffer. windows.netthermofisher.com Using high-quality, amine-free solvents is essential to prevent degradation of the reagent before it can react with the target. lumiprobe.com
Temperature and Time Management: Performing the reaction at a lower temperature (e.g., 4°C) can slow the rate of hydrolysis, although this will also slow the rate of the desired reaction, potentially requiring a longer incubation time. thermofisher.com Conversely, reactions at room temperature proceed faster but must be carefully timed to avoid excessive hydrolysis. windows.net
The table below summarizes key strategies to minimize competing side reactions.
| Mitigation Strategy | Mechanism of Action | Key Considerations | Reference(s) |
| pH Optimization | Balances amine deprotonation (for reactivity) with the rate of hydrolysis. | Optimal range is typically pH 7.2-8.5. thermofisher.com Higher pH increases hydrolysis significantly. | atto-tec.comlumiprobe.comwindows.net |
| Use of Non-Amine Buffers | Prevents the buffer from competing with the target molecule for reaction with the NHS ester. | Use phosphate, borate, HEPES, or carbonate buffers. Avoid Tris and glycine. | windows.netgbiosciences.com |
| Control of Temperature | Lower temperatures slow the kinetic rate of all reactions, but hydrolysis is often more significantly affected. | Reactions at 4°C are slower but allow for longer reaction times with less hydrolysis. | thermofisher.com |
| Reagent Handling | Minimizes exposure to atmospheric moisture, preventing premature hydrolysis of the solid reagent or stock solutions. | Store with desiccant; equilibrate to room temp before opening; use anhydrous solvents. | windows.netthermofisher.com |
| Quenching the Reaction | Rapidly consumes excess, unreacted NHS ester to stop the reaction and prevent further, non-specific modifications. | Add a high concentration of a primary amine like Tris or glycine after incubation. | windows.netthermofisher.com |
Iii. Methodological Frameworks in Bioconjugation Utilizing Bis Peg11 Nhs Ester
Strategies for Site-Specific and Non-Specific Protein and Peptide Modification
The modification of proteins and peptides with Bis-PEG11-NHS ester can be either non-specific, targeting multiple available amine groups, or site-specific, targeting a particular amine group. The choice of strategy depends on the desired outcome of the bioconjugation.
N-Terminal Labeling Techniques in Protein Conjugation
While NHS esters react with both N-terminal and lysine (B10760008) amines, selective N-terminal labeling can be achieved under specific conditions. nih.gov One approach is to leverage the difference in the pKa values of the N-terminal α-amine and the lysine ε-amine. By carefully controlling the pH of the reaction, it is possible to favor the modification of the more nucleophilic N-terminal amine. mdpi.com
A more targeted strategy for N-terminal labeling involves a two-step, "one-pot" method. nih.gov This technique first converts the NHS ester into a more chemoselective thioester by reacting it with a small thiol molecule, such as 2-mercaptoethanesulfonate (MESNa). nih.gov The resulting thioester can then selectively react with a protein that has an N-terminal cysteine residue, forming a stable amide bond at the N-terminus. nih.govnih.gov This method offers high stoichiometry and site-specificity. nih.gov
Lysine Residue Conjugation Methodologies
Lysine residues are abundant on the surface of most proteins, making them readily accessible targets for NHS esters. nih.gov Conjugation to lysine residues is a common strategy, particularly in the development of antibody-drug conjugates (ADCs). mdpi.com However, the high number of lysine residues can lead to a heterogeneous mixture of conjugates with a random distribution of the crosslinker. nih.gov
The degree of lysine modification can be controlled by adjusting the molar ratio of the this compound to the protein. windows.net Careful control over the stoichiometry of the NHS ester can also promote the modification of a single, most reactive lysine residue. nih.gov For instance, a study demonstrated that by carefully controlling the addition of a biotin-NHS ester to RNase A, they could achieve site-selective modification at the K1 residue. nih.gov
| Parameter | Condition | Purpose |
| pH | 7-9 | Optimal for amine reaction |
| Molar Excess of Ester | Varies | Controls the extent of lysine modification |
| Reaction Time | 30 min - 2 hours | Dependent on temperature |
| Temperature | 4°C or Room Temperature | Influences reaction rate |
| Quenching Agent | Tris or Glycine (B1666218) | Stops the reaction |
Interactive Data Table: General Conditions for Lysine Conjugation
This table outlines typical starting conditions for the conjugation of Bis-PEG-NHS esters to lysine residues. The optimal conditions may vary depending on the specific protein and desired outcome.
Homobifunctional Crosslinking of Proteins for Structural and Interaction Studies
As a homobifunctional crosslinker, this compound is a valuable tool for studying protein structure and protein-protein interactions. scbt.com By covalently linking amine-containing residues within a certain distance of each other, it can provide low-resolution three-dimensional structural information. windows.net The defined spacer arm length of the PEG linker acts as a "molecular ruler," providing distance constraints between the crosslinked amino acid residues. nih.gov
This technique is particularly useful for proteins that are difficult to crystallize. nih.gov In protein interaction studies, this compound can be used to "capture" transient interactions by covalently linking the interacting protein partners. huji.ac.il The resulting crosslinked complex can then be analyzed to identify the components of the interaction. huji.ac.il
Oligonucleotide Functionalization Protocols with this compound
This compound can be used to functionalize amine-modified oligonucleotides. medkoo.com The NHS ester reacts with the primary amine group introduced at a specific position on the oligonucleotide, typically at the 5' or 3' end, to form a stable amide bond. cd-bioparticles.net This allows for the attachment of the PEG linker to the oligonucleotide, which can then be used for further conjugation to other molecules, such as proteins or peptides. cd-bioparticles.net
A typical protocol involves dissolving the amine-modified oligonucleotide in a suitable buffer, such as phosphate-buffered saline (PBS), and then adding a solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). cd-bioparticles.net
| Reagent | Concentration/Amount |
| Amine-modified Oligonucleotide | 100 µM in PBS |
| This compound | 10-fold molar excess in DMSO |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 2 hours |
Interactive Data Table: Typical Protocol for Oligonucleotide Functionalization
This table provides a general protocol for the functionalization of amine-modified oligonucleotides with this compound. Optimization may be required for specific oligonucleotides.
Integration of this compound into Advanced Conjugation Approaches
The bifunctional nature of this compound makes it a versatile building block for more complex, multi-step bioconjugation strategies.
Multi-step Bioconjugation Schemes
This compound is frequently employed as a linker in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.combroadpharm.com In these applications, one NHS ester group is reacted with a targeting molecule, such as an antibody or a ligand for a specific protein. nih.gov After purification, the second NHS ester group is then used to attach a payload molecule, such as a cytotoxic drug or a ligand for an E3 ubiquitin ligase. medchemexpress.comnih.gov
This multi-step approach allows for the precise assembly of bioconjugates with defined components and stoichiometry. The hydrophilic PEG spacer in this compound can improve the pharmacokinetic properties of the final conjugate. axispharm.com
Iv. Applications of Bis Peg11 Nhs Ester in Advanced Materials Science and Nanotechnology Research
Functionalization of Nanoparticles and Other Nanomaterials
Bis-PEG11-NHS ester is employed to modify the surfaces of nanoparticles, conferring desirable properties for research applications. The terminal NHS esters readily react with primary amine groups present on the surface of nanoparticles or on ligands to be attached, forming stable amide bonds. cd-bioparticles.netfishersci.com This covalent attachment ensures a robust and durable surface modification. sci-hub.se
A primary challenge in nanoparticle research is preventing aggregation in aqueous and high-ionic-strength buffers, which are common in biological studies. Surface modification, or PEGylation, with this compound is a key strategy to enhance colloidal stability. sci-hub.se
When the linker attaches to a nanoparticle surface, the long, hydrophilic PEG chains extend into the surrounding medium. This process imparts stability through two primary mechanisms:
Steric Hindrance: The PEG chains form a hydrated layer around the nanoparticle, creating a physical barrier that prevents close contact and subsequent aggregation of individual particles.
Increased Hydrophilicity: The inherent water solubility of the PEG spacer makes the nanoparticle surface more hydrophilic, improving its dispersibility and stability in aqueous research dispersions. fishersci.comwindows.net
This modification reduces the tendency of conjugated nanoparticles to aggregate during storage and use, ensuring that experimental results are consistent and reproducible. fishersci.comwindows.net The process of creating this stabilizing layer is crucial for applications that require the nanoparticles to remain discrete and well-dispersed, such as in bioimaging and sensor development. sci-hub.se
The bifunctional nature of this compound allows for the precise tailoring of nanoparticle surfaces. One NHS ester group can anchor the linker to an amine-functionalized nanoparticle, leaving the second NHS ester available to covalently bind to primary amines on a wide range of biomolecules, such as proteins, peptides, or amine-modified oligonucleotides. cd-bioparticles.netmedkoo.comcreative-biolabs.com This reaction is typically performed at a pH of 7-9. fishersci.com
This capability is fundamental for creating specific research probes. For instance, antibodies or specific peptides can be conjugated to the surface of quantum dots or gold nanoparticles to create probes that can target and bind to specific cellular receptors. The PEG11 spacer arm serves to distance the biomolecule from the nanoparticle surface, which can minimize steric hindrance and help preserve the biomolecule's native conformation and activity. thermofisher.com This precise control over surface chemistry allows researchers to design sophisticated tools for studying complex biomolecular interactions. sci-hub.se
Zein (B1164903), a protein from maize, is often used to create biodegradable nanoparticles for delivery systems in research. frontiersin.org However, zein nanoparticles are prone to aggregation in solutions with physiologically relevant pH and salt concentrations, which limits their application. nih.gov PEGylation using PEG-NHS esters is a proven method to overcome this instability. nih.gov
In a notable research study, zein nanoparticles were stabilized by conjugating them with N-hydroxysuccinimide ester-terminated PEG. nih.gov The study found that pre-functionalizing the zein protein with the PEG-NHS ester before nanoparticle formation was the most effective method. This approach resulted in nanoparticles with excellent colloidal stability under physiological conditions for over 72 hours and for at least three months when stored at 4°C. nih.gov The PEGylation effectively shielded the nanoparticles, preventing them from aggregating in high-salt buffers that would typically cause unmodified zein nanoparticles to destabilize. nih.gov
The stability of these PEGylated zein nanoparticles is critical for research models that require intravenous administration, where aggregation could lead to unreliable results. nih.gov Studies have shown that modifying zein nanoparticles with PEG enhances their stability and can improve their interaction with cells in vitro. nih.govresearchgate.net
Table 1: Impact of PEGylation on Zein Nanoparticle Stability in Research Buffers
This table compiles representative data from research findings to illustrate the enhanced stability of PEGylated zein nanoparticles compared to their unmodified counterparts.
| Nanoparticle Formulation | Buffer Condition | Observation after 24h | Colloidal Stability |
| Unmodified Zein NP | Water | Dispersed | Stable |
| Unmodified Zein NP | 0.145 M NaCl, pH 7 | Aggregation/Precipitation | Unstable |
| PEG-Conjugated Zein NP | Water | Dispersed | Stable |
| PEG-Conjugated Zein NP | 0.145 M NaCl, pH 7 | Remained Dispersed | Stable |
**Source: Based on findings from a study on PEG-conjugated zein nanoparticles. nih.gov
Design and Synthesis of Advanced Hydrogel Systems
Hydrogels are three-dimensional, water-swollen polymer networks with tunable properties that make them ideal for use as scaffolds in tissue engineering research and as matrices for controlled molecular release studies. advancedsciencenews.com this compound serves as an effective homobifunctional crosslinker for the synthesis of PEG-based hydrogels from polymers containing primary amine groups.
The mechanical properties of a hydrogel, often referred to as stiffness, are critical for its application and can influence cell behavior in research models. nih.gov These properties are primarily determined by the crosslinking density of the polymer network. advancedsciencenews.com
When using this compound as a crosslinker with multi-arm amine-terminated polymers (e.g., 4-arm PEG-Amine), the NHS esters at both ends of the molecule react to form stable amide bonds, linking the polymer chains together. The mechanical stiffness of the resulting hydrogel can be precisely tuned by controlling several factors:
Crosslinker Concentration: Increasing the molar ratio of this compound to the amine-terminated polymer leads to a higher crosslinking density, resulting in a stiffer hydrogel with a lower swelling ratio. nih.gov
This ability to tune the hydrogel's modulus allows researchers to create microenvironments that mimic the stiffness of various biological tissues, from soft brain tissue to more rigid cartilage, for advanced cell culture studies. advancedsciencenews.com
Table 2: Principles of Tuning Hydrogel Stiffness with this compound
This table illustrates the relationship between precursor concentration and the resulting mechanical properties of a hydrogel crosslinked with this compound.
| Parameter Varied | Change | Effect on Crosslink Density | Resulting Hydrogel Property |
| This compound Conc. | Increase | Increases | Higher Stiffness / Lower Swelling |
| This compound Conc. | Decrease | Decreases | Lower Stiffness / Higher Swelling |
| Total Polymer Conc. | Increase | Increases | Higher Stiffness |
| Total Polymer Conc. | Decrease | Decreases | Lower Stiffness |
**Source: Based on established principles of hydrogel chemistry. advancedsciencenews.comnih.gov
Hydrogels fabricated with this compound can be designed as responsive networks for the controlled release of encapsulated molecules in research settings. The crosslinks formed by the reaction of the NHS ester with an amine are amide bonds. While generally stable, the ester groups within the original linker structure (part of the succinimidyl ester, not the resulting amide bond) are susceptible to hydrolysis over time, especially under certain pH conditions.
However, the primary mechanism for release from these non-cleavable linker-based hydrogels is typically through diffusion of the encapsulated molecule out of the hydrogel mesh. The rate of release is governed by:
Hydrogel Mesh Size: As described previously, the crosslinking density determines the average pore or mesh size of the hydrogel network. A more tightly crosslinked gel has a smaller mesh size, which will slow the diffusion and release of larger molecules.
By adjusting the crosslinking density with this compound, researchers can fabricate polymeric networks that release molecules at a predictable rate, which is essential for developing research models that require sustained exposure of cells to specific factors. researchgate.netnih.gov
Preparation of Injectable Hydrogels via Segmented Copolymers
Injectable hydrogels are a class of biomaterials that can be administered in a minimally invasive manner before solidifying in situ to form a scaffold for tissue engineering or a depot for drug delivery. nih.govpsu.edu The formation of these hydrogels can be achieved by crosslinking segmented copolymers, which are polymers consisting of alternating blocks of different chemical structures, such as hydrophilic and hydrophobic segments. nih.gov
This compound and similar homobifunctional NHS-ester PEG reagents serve as effective crosslinkers for creating such hydrogels. jenkemusa.comsigmaaldrich.com The process involves reacting the NHS ester groups at both ends of the PEG chain with amine-functionalized polymers or copolymers. mdpi.com When segmented copolymers containing primary amine groups are mixed with this compound, the NHS esters react with the amines to form stable amide bonds. sigmaaldrich.commdpi.com This reaction links the copolymer chains together, resulting in a three-dimensional network structure characteristic of a hydrogel.
The hydrophilic PEG spacer of the this compound helps to maintain the water content of the hydrogel, while the number of crosslinks influences its mechanical properties, such as stiffness and elasticity. jenkemusa.comrsc.org By controlling the concentration of the copolymers and the crosslinker, the properties of the resulting hydrogel can be tailored to match those of specific biological tissues. nih.gov The use of multi-arm PEGs with NHS functional groups can also create hydrogels with high crosslinking density. jenkemusa.comresearchgate.net
Development of Linkers for Molecular and Supramolecular Assemblies
The defined length and reactive ends of this compound make it an ideal component for the precise construction of complex molecular and supramolecular assemblies. Its ability to connect different molecular entities with a flexible, hydrophilic spacer is critical in various advanced applications.
PROTAC (Proteolysis-Targeting Chimeras) Linker Design Principles
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific unwanted proteins from cells. biochempeg.comclinicalresearchnewsonline.com A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. clinicalresearchnewsonline.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the cell's proteasome. biochempeg.com
The linker is a critical component that significantly influences the PROTAC's efficacy. This compound is a type of PEG-based linker used in the synthesis of PROTACs. broadpharm.com The general principles of PROTAC linker design highlight the importance of several factors where PEG linkers, such as this compound, offer distinct advantages: jenkemusa.com
Length and Flexibility: The length of the linker is crucial for enabling the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers offer a straightforward way to systematically vary the linker length to optimize degradation efficiency. jenkemusa.comclinicalresearchnewsonline.com
Assembly: Bifunctional linkers like this compound, with reactive NHS esters, allow for the modular and efficient assembly of the PROTAC molecule through the formation of stable amide bonds with amine-containing ligands. jenkemusa.com
While simple PEG and aliphatic chains are common, research has expanded to include more rigid linkers like piperazine-based structures to optimize pharmacological properties. nih.gov The choice of linker chemistry is fundamental to the stability and function of the final PROTAC. biochempeg.comnih.gov
| Component | Function | Example Moiety |
|---|---|---|
| Target Protein Ligand | Binds specifically to the protein of interest (POI) intended for degradation. | Inhibitors or binders for kinases, transcription factors, etc. |
| Linker | Connects the two ligands and positions them correctly to form a stable ternary complex. Influences solubility, permeability, and degradation efficiency. | PEG chains (e.g., from this compound), alkyl chains, piperazine (B1678402) structures. jenkemusa.comnih.gov |
| E3 Ubiquitin Ligase Ligand | Recruits an E3 ubiquitin ligase enzyme (e.g., Cereblon, VHL). | Thalidomide, pomalidomide (B1683931) (for Cereblon); VHL ligands. |
Scaffold-Based Synthesis of Multimeric Biological Structures
Scaffold-based synthesis is a powerful strategy for creating multivalent molecules, where multiple copies of a functional molecule are displayed on a central core or scaffold. mdpi.comnih.gov This approach is used to enhance binding affinity (avidity), improve signal strength in imaging applications, or create multifunctional biologics. nih.gov
This compound is well-suited for this purpose. Its homobifunctional nature, with an NHS ester at each end of the PEG chain, allows it to act as a bridge, connecting amine-containing molecules to a central scaffold. broadpharm.comsigmaaldrich.com The synthesis process typically involves a core molecule, or scaffold, that has multiple reactive sites. mdpi.com For example, a scaffold based on a dendrimer or a poly-lysine core would present multiple primary amine groups. rsc.orgacs.org
V. Comparative Analysis and Design Principles of Bis Peg11 Nhs Ester Based Linkers
Impact of PEG Spacer Length in Research Applications
The PEG component of a crosslinker is not merely a spacer but a critical determinant of the physicochemical properties of the resulting conjugate. chempep.com Its length directly influences how the conjugated molecule interacts with its environment.
The covalent attachment of PEG chains to biomolecules, a process known as PEGylation, significantly increases the hydrodynamic volume of the molecule. technologynetworks.comwikipedia.orgnih.gov This is due to the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water molecules, creating a large hydration shell. nih.govbiopharminternational.com This increased size can have several beneficial effects, including reduced renal clearance, which prolongs the circulation time of therapeutic proteins in the body. chempep.comwikipedia.org
The hydrophilic nature of the PEG spacer helps to mitigate aggregation and precipitation of the conjugate, a common issue with more hydrophobic crosslinkers. rsc.orgwindows.net This enhanced water solubility is crucial for maintaining the stability and bioavailability of bioconjugates in aqueous physiological environments. chempep.com
The hydrodynamic radius of a PEGylated protein increases with the length of the attached PEG chain. nih.gov For instance, studies on PEGylated human serum albumin (HSA) have shown a linear increase in hydrodynamic radius with increasing PEG molecular weight. nih.gov This effect is more pronounced for smaller proteins, where the relative increase in size due to PEGylation is more significant. biopharminternational.com
| PEG Molecular Weight (kDa) | Fold Increase in Hydrodynamic Radius of HSA |
| 5 | 1.20 |
| 10 | 1.48 |
| 20 (linear) | 1.75 |
| 20 (branched) | 1.83 |
| Data derived from studies on PEGylated Human Serum Albumin (HSA). nih.gov |
The length of the PEG spacer arm plays a crucial role in determining the accessibility of reactive sites on both the crosslinker and the target biomolecules. rsc.org A longer PEG spacer can provide greater flexibility and reach, potentially overcoming steric hindrance and allowing the reactive N-hydroxysuccinimide (NHS) ester groups to access amine residues within crowded molecular environments. chempep.comoup.com This can be particularly advantageous when targeting proteins in complex biological samples like cell lysates. mit.edu
However, the relationship between PEG length and binding affinity is not always linear. While a longer spacer can enhance access, it can also introduce excessive flexibility, which in some cases may hinder optimal binding by masking the biologically active site of a peptide or protein. nih.govdovepress.com Conversely, shorter PEG spacers might be preferable in situations where reducing steric crowding at the conjugation site is the primary concern. rsc.org Research on antibody-based nanocarriers has shown that shorter PEG linkers can lead to stronger interactions with dendritic cells. nih.govresearchgate.net Therefore, the optimal PEG spacer length often needs to be determined empirically for each specific application, balancing the need for accessibility with the potential for steric interference. rsc.org
Comparative Study with Other Homobifunctional and Heterobifunctional Crosslinkers
Bis-PEG11-NHS ester belongs to the family of homobifunctional crosslinkers, meaning it has identical reactive groups at both ends. sigmaaldrich.com This distinguishes it from heterobifunctional crosslinkers, which possess two different reactive groups. gbiosciences.comthermofisher.com The choice between these types of linkers depends on the specific goals of the conjugation strategy.
Homobifunctional NHS ester crosslinkers with varying PEG spacer lengths (Bis-PEGn-NHS esters) are widely used for crosslinking amine-containing molecules. windows.netthermofisher.com The primary targets for these reagents are the α-amino group at the N-terminus of polypeptides and the ε-amino group of lysine (B10760008) residues, which react to form stable amide bonds. windows.netthermofisher.com
The length of the PEG spacer in these linkers is a key variable. Longer PEG chains generally lead to increased water solubility of both the reagent and the final conjugate, which can be a significant advantage over traditional hydrophobic crosslinkers like Disuccinimidyl suberate (B1241622) (DSS). oup.comthermofisher.com This improved solubility helps to prevent aggregation and can reduce the immunogenicity of the linker itself. rsc.orgwindows.net
A systematic comparison of Bis-PEGn-NHS esters reveals a direct correlation between the number of PEG units and the spacer arm length, allowing for precise control over the distance between conjugated molecules. thermofisher.com This is particularly useful in structural biology studies for mapping protein-protein interactions. mit.eduhuji.ac.il
| Crosslinker | Number of PEG Units (n) | Spacer Arm Length (Å) |
| BS(PEG)5 | 5 | 21.7 |
| This compound | 11 | 43.9 (approx.) |
| BS(PEG)9 | 9 | 35.7 |
| SM(PEG)12 | 12 | 59.3 |
| SM(PEG)24 | 24 | 95.2 |
| Spacer arm lengths are approximate and can vary slightly based on the specific chemical structure. thermofisher.comthermofisher.com |
While NHS esters are highly effective for targeting primary amines, other reactive functional groups offer alternative conjugation strategies. thermofisher.com Heterobifunctional crosslinkers, which combine an NHS ester with a different reactive group, allow for more controlled, two-step conjugation procedures, minimizing undesirable self-conjugation and polymerization. gbiosciences.comthermofisher.comhuji.ac.il
Maleimide: This group reacts specifically with sulfhydryl groups (thiols) on cysteine residues. sigmaaldrich.compapyrusbio.com Heterobifunctional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its PEGylated versions (SM(PEG)n) are widely used to conjugate an amine-containing molecule to a thiol-containing molecule. thermofisher.comthermofisher.com The maleimide-thiol reaction is highly efficient but can be prone to hydrolysis at pH values above 7.5. windows.net
Aldehyde/Ketone: These carbonyl-reactive groups can be targeted by hydrazide or aminooxy-containing molecules to form hydrazone or oxime linkages, respectively. Glutaraldehyde is a common homobifunctional crosslinker that reacts with amine groups, but its toxicity can be a concern. mdpi.com
Thiol: Thiol-reactive groups like haloacetyls (e.g., iodoacetamide) can also be used for specific conjugation to cysteine residues. thermofisher.com
Azide (B81097)/Alkyne: The development of "click chemistry" has introduced the use of azide and alkyne groups for highly specific and efficient bioconjugation reactions. lumiprobe.com Heterobifunctional linkers containing an NHS ester and a DBCO (dibenzocyclooctyne) group, for example, allow for copper-free click chemistry with azide-modified molecules, forming a stable triazole linkage. interchim.fr
The choice of reactive group depends on the available functional groups on the target molecules and the desired stability of the resulting linkage. huji.ac.il
| Reactive Group | Target Functional Group | Resulting Bond | Key Features |
| NHS Ester | Primary Amine (-NH₂) | Amide | High reactivity, stable bond. thermofisher.com |
| Maleimide | Sulfhydryl (-SH) | Thioether | Highly specific, stable bond. windows.net |
| Aldehyde | Amine (-NH₂) | Schiff Base (reducible) | Can be used for protein crosslinking. mdpi.com |
| Thiol (e.g., Pyridyl disulfide) | Sulfhydryl (-SH) | Disulfide | Cleavable under reducing conditions. sigmaaldrich.com |
| Azide/Alkyne | Alkyne/Azide | Triazole | High specificity and efficiency (Click Chemistry). lumiprobe.com |
Considerations for Controlled Conjugation and Monodispersity in Advanced Synthesis
Achieving a well-defined and homogeneous final product is a major goal in advanced bioconjugation. This requires careful control over the conjugation process and the use of well-defined reagents.
The use of heterobifunctional crosslinkers is a key strategy for controlled conjugation. creative-biolabs.com By allowing for a two-step reaction, where one protein is first "activated" with the crosslinker before the second protein is added, researchers can minimize the formation of unwanted polymers and self-conjugated products. gbiosciences.comthermofisher.com This level of control is crucial for applications such as the creation of antibody-drug conjugates (ADCs).
The concept of monodispersity is also critical, particularly in the context of PEGylation. international-biopharma.com Traditional PEG reagents are often polydisperse, meaning they consist of a mixture of polymer chains with varying lengths. polypure.combiochempeg.com This heterogeneity can lead to a complex mixture of final products, complicating purification and analysis. international-biopharma.com
The use of monodisperse or discrete PEG (dPEG®) linkers, such as this compound, addresses this issue. technologynetworks.comwindows.net These linkers have a defined molecular weight and spacer arm length, which contributes to greater reproducibility and a more uniform final product. thermofisher.cominternational-biopharma.comresearchgate.net This precision is increasingly important in the development of therapeutic biomolecules, where batch-to-batch consistency is a regulatory requirement. international-biopharma.compolypure.com The ability to synthesize and purify PEGs to a distinct chain length allows for a better understanding of reaction dynamics and more efficient purification processes. international-biopharma.com
Strategies for Enhancing Conjugate Stability and Performance in Diverse Research Environments
The stability and performance of conjugates formed using this compound are critically influenced by the surrounding chemical and physical environment. Optimizing reaction and storage conditions is paramount to maximizing conjugation efficiency and preserving the biological activity of the resulting conjugate. Key factors include pH, temperature, buffer composition, and the presence of competing nucleophiles. Furthermore, strategic modifications to the linker or the conjugated molecules can impart enhanced stability.
A primary consideration in using this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester groups. thermofisher.comcreative-proteomics.com This reaction is competitive with the desired aminolysis (the reaction with primary amines on the target molecule) and is highly dependent on pH. nih.govlumiprobe.com The rate of NHS ester hydrolysis increases significantly with rising pH. thermofisher.comdutscher.com While the reaction with primary amines is also more efficient at alkaline pH (typically pH 7.2-9.0), where the amine groups are deprotonated and more nucleophilic, a compromise must be struck to minimize hydrolysis. creative-proteomics.comatto-tec.comthermofisher.com
pH Optimization: The optimal pH for conjugation with NHS esters is generally between 7.2 and 8.5. thermofisher.comlumiprobe.com Within this range, the rate of reaction with primary amines is favorable, while the rate of hydrolysis is manageable. For instance, the half-life of an NHS ester can be several hours at pH 7.0 but drops to mere minutes at pH 8.6. thermofisher.comthermofisher.com Therefore, maintaining the pH within a narrow, optimized range is crucial for achieving high conjugation yields. Buffers such as phosphate, borate (B1201080), and carbonate/bicarbonate are commonly used for these reactions. thermofisher.comdutscher.comwindows.net It is essential to avoid buffers containing primary amines, like Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester. windows.netrsc.org
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
|---|---|---|---|
| 7.0 | 0 | 4-5 hours | thermofisher.com |
| 7.0 | Room Temp | 4-5 hours | thermofisher.comrsc.org |
| 8.0 | Room Temp | 1 hour | thermofisher.comrsc.org |
| 8.6 | 4 | 10 minutes | thermofisher.com |
| 8.6 | Room Temp | 10 minutes | thermofisher.comrsc.org |
Temperature Control: Conjugation reactions are often performed at room temperature or 4°C. thermofisher.comwindows.net Lowering the temperature can help to slow down the rate of hydrolysis, thereby increasing the stability of the NHS ester and allowing for longer reaction times. thermofisher.com This can be particularly advantageous when working with dilute protein solutions, where the rate of the desired conjugation reaction may be slower. dutscher.com However, lower temperatures also slow the rate of the aminolysis reaction, so an optimal temperature must be determined empirically for each specific application. nih.gov
Solvent and Reagent Handling: this compound is sensitive to moisture. windows.netbroadpharm.com It is typically stored at -20°C with a desiccant and should be brought to room temperature before opening to prevent moisture condensation. windows.net For preparing stock solutions, anhydrous (dry) organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are recommended. lumiprobe.comwindows.net These stock solutions should be prepared immediately before use, as the NHS ester group has limited stability in solution. broadpharm.cominterchim.fr When adding the crosslinker stock solution to the aqueous reaction buffer, the volume of the organic solvent should generally not exceed 10% of the final reaction volume to avoid denaturation of proteins. broadpharm.com
Chemical Modifications and Linker Design: The inherent properties of the polyethylene (B3416737) glycol (PEG) chain in the this compound linker contribute significantly to the stability and performance of the final conjugate. PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to:
Enhance Solubility: The hydrophilic nature of the PEG spacer improves the water solubility of the conjugate, which is particularly beneficial for hydrophobic molecules. beilstein-journals.org
Increase Stability: PEG chains can protect the conjugated molecule (e.g., a protein) from enzymatic degradation and improve its stability in various biological environments. beilstein-journals.orgmdpi.com
Reduce Immunogenicity: The PEG chain can shield the conjugate from the host's immune system, reducing its immunogenic potential. biocompare.comnih.gov
The structure of the PEG itself can be varied to optimize performance. For example, branched PEGs may offer superior protection and prolonged action compared to linear PEGs of similar molecular weight due to higher surface density. nih.govtandfonline.com Furthermore, the site of PEGylation on a protein is crucial; site-specific PEGylation can minimize changes to the protein's structure and reduce the likelihood of diminished bioactivity or increased immunogenicity compared to random PEGylation. nih.govtandfonline.com
Post-Conjugation Handling and Stability: After the conjugation reaction, it is often necessary to quench any unreacted NHS ester groups to prevent further, non-specific reactions. This can be achieved by adding a high concentration of a primary amine-containing compound like Tris or glycine. windows.net Subsequently, the conjugate should be purified from excess crosslinker and byproducts using methods like dialysis or gel filtration. windows.netbroadpharm.com The storage conditions for the final conjugate should be optimized based on the stability of the biomolecule, but generally, storage at low temperatures (-20°C or -80°C) is recommended. The PEGylation itself often enhances the storage stability of proteins.
Table 2: Research Findings on Enhancing Conjugate Stability
| Strategy | Finding | Impact on Stability/Performance | Reference(s) |
|---|---|---|---|
| pH Control | Reaction at pH 7.2-8.5 | Balances efficient amine reaction with minimized NHS ester hydrolysis. | thermofisher.comcreative-proteomics.com |
| Temperature Reduction | Reaction at 4°C vs. room temperature | Decreases rate of hydrolysis, extending the effective lifetime of the reagent. | thermofisher.comwindows.net |
| Site-Specific PEGylation | Targeting specific amino acids (e.g., Cys) vs. random lysine conjugation | Produces more homogeneous products with a lower chance of inactivating the protein or creating immunogenic epitopes. | nih.govtandfonline.com |
| Branched PEG Structures | Using branched vs. linear PEG chains | Can provide enhanced shielding and superior in-vivo efficacy. | nih.govtandfonline.com |
| Linker Chemistry | Conjugating PEG to planar polar groups near the peptide backbone | Can significantly increase the conformational stability of the protein. | researchgate.net |
By carefully controlling the reaction environment and employing strategic design principles, the stability and performance of conjugates based on this compound can be significantly enhanced, ensuring reliable and reproducible results in a wide array of research applications.
Vi. Advanced Characterization and Analytical Methodologies for Bis Peg11 Nhs Ester Conjugates in Research
Methodologies for Assessing Conjugation Efficiency and Selectivity
The efficiency of a conjugation reaction refers to the extent to which the Bis-PEG11-NHS ester has reacted with the target molecule, while selectivity pertains to the specificity of the reaction at the intended sites, typically primary amines. windows.net Several techniques are employed to evaluate these parameters.
Chromatographic Methods:
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. americanlaboratory.com This technique is highly effective in separating the larger PEGylated conjugate from the smaller, unreacted protein or molecule. chromatographyonline.comamazonaws.comwyatt.com By comparing the peak areas of the conjugate and the unreacted species, a quantitative measure of conjugation efficiency can be obtained. chromatographyonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The attachment of the hydrophilic PEG chain alters the retention time of the target molecule, allowing for the separation of conjugated and unconjugated species. RP-HPLC can also often separate species with different degrees of PEGylation. nih.gov
Mass Spectrometry:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a powerful tool for determining the molecular weight of the conjugate. researchgate.netwalshmedicalmedia.comnih.gov A successful conjugation will result in a mass spectrum showing a new peak corresponding to the mass of the target molecule plus the mass of the this compound (796.8 g/mol ). cd-bioparticles.netcreative-biolabs.commedkoo.com The presence of a peak corresponding to the unreacted molecule indicates an incomplete reaction. researchgate.netresearchgate.net MALDI-TOF can also provide information on the degree of PEGylation by identifying species with one, two, or more PEG linkers attached. walshmedicalmedia.com Tandem mass spectrometry (MS/MS) can further be used to identify the specific sites of conjugation. nih.govresearchgate.net
Electrophoretic Methods:
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A successful conjugation with this compound will result in a noticeable band shift on the gel, with the conjugated protein migrating slower than the unconjugated protein due to its increased mass. The intensity of the bands can provide a semi-quantitative assessment of conjugation efficiency.
Techniques for Analysis of Conjugate Stoichiometry and Purity
Stoichiometry refers to the number of this compound molecules attached to each target molecule. Purity analysis aims to identify and quantify any unreacted components or byproducts.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): SEC-MALS is a premier technique for the absolute determination of the molar mass of macromolecules in solution, independent of their shape or elution profile. amazonaws.comwyatt.com When coupled with UV and differential refractive index (dRI) detectors, SEC-MALS can accurately determine the molar mass of the protein and the PEG components of the conjugate separately. americanlaboratory.comamazonaws.com This allows for the precise determination of the stoichiometry of the conjugate (i.e., the number of PEG chains per protein). amazonaws.commalvernpanalytical.com It can also identify the presence of aggregates, which are critical impurities in biopharmaceutical formulations. amazonaws.com
Mass Spectrometry: As mentioned earlier, MALDI-TOF MS and Electrospray Ionization MS (ESI-MS) are instrumental in determining the stoichiometry of conjugation. walshmedicalmedia.comresearchgate.net By analyzing the mass distribution, one can identify the prevalence of species with different numbers of attached PEG linkers. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for confirming the elemental composition of the conjugate. enovatia.com
Interactive Data Table: Comparison of Analytical Techniques for Stoichiometry and Purity
| Technique | Principle | Information Provided | Advantages | Limitations |
| SEC-MALS | Separation by size, detection by light scattering, UV, and refractive index. americanlaboratory.comamazonaws.com | Absolute molar mass of conjugate and its components, stoichiometry, aggregation. amazonaws.com | Provides absolute measurements without need for standards; high resolution. americanlaboratory.comwyatt.com | Requires specialized equipment and expertise. |
| MALDI-TOF MS | Ionization and time-of-flight mass analysis. researchgate.netnih.gov | Average molecular weight, degree of PEGylation, presence of unreacted species. walshmedicalmedia.comresearchgate.net | High sensitivity, rapid analysis, tolerant to some sample impurities. researchgate.netresearchgate.net | Can have limited resolution for very large or heterogeneous conjugates. nih.gov |
| ESI-MS | Ionization from solution, mass analysis. walshmedicalmedia.com | Precise molecular weight of different species, stoichiometry. enovatia.com | Can be coupled with liquid chromatography (LC-MS) for online separation and analysis. nih.govwalshmedicalmedia.com | Spectra can be complex for polydisperse samples. walshmedicalmedia.com |
| RP-HPLC | Separation by hydrophobicity. nih.gov | Purity, separation of different PEGylated species. | High resolving power, well-established technique. | Retention times can be sensitive to experimental conditions. |
Evaluation of Macromolecular Structure, Conformation, and Self-Assembly of Conjugates
The attachment of a this compound can influence the three-dimensional structure, conformation, and self-assembly behavior of the target molecule.
Spectroscopic Methods:
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of proteins. By comparing the CD spectra of the native and PEGylated protein, one can determine if the conjugation process has induced any significant conformational changes, such as a loss of alpha-helical or beta-sheet content. acs.org Studies have shown that PEGylation can sometimes stabilize the secondary structure of peptides. acs.org
Scattering Techniques:
Small-Angle Neutron Scattering (SANS): SANS, particularly with contrast variation, can be used to distinguish the peptide core from the PEG corona in self-assembled structures, providing detailed dimensional information. acs.orgnih.govreading.ac.uk
Microscopy and Other Techniques:
Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of self-assembled structures, such as fibrils or nanoparticles, formed by PEGylated conjugates. rsc.org
Molecular Dynamics (MD) Simulations: Computational MD simulations provide atomic-level insights into the structure, dynamics, and interactions of PEGylated molecules. mdpi.comnih.gov These simulations can model the conformation of the PEG chains, their interaction with the protein surface, and how they influence the self-assembly process. mdpi.com
Research Findings on Self-Assembly: Research on PEGylated peptides has shown that they can self-assemble into various structures, such as fibrils, micelles, and liquid crystalline phases. acs.orgnih.govcea.fr The length of the PEG chain and the nature of the peptide are critical factors that determine the resulting morphology. nih.govreading.ac.uk For instance, certain PEGylated amyloid beta-peptide fragments have been shown to form fibrils with a peptide core and a PEG corona. nih.gov The self-assembly of PEGylated molecules is a complex process driven by a balance of forces, including hydrophobic interactions, hydrogen bonding, and the entropic effects of the PEG chains. mdpi.comrsc.org
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for conjugating Bis-PEG11-NHS ester to amine-containing biomolecules (e.g., proteins, peptides)?
- Methodological Answer : this compound reacts with primary amines (ε-amino groups of lysine or N-termini) under mildly alkaline conditions (pH 8–9). Use phosphate or HEPES buffers (50–100 mM) to maintain reactivity while avoiding hydrolysis. A 2–5 molar excess of this compound relative to the target biomolecule is recommended, followed by incubation at 4°C for 4–6 hours. Post-conjugation, excess reagent is removed via dialysis or size-exclusion chromatography .
- Key Parameters : Monitor reaction efficiency via SDS-PAGE (shift in molecular weight) or MALDI-TOF mass spectrometry to confirm conjugation .
Q. How is this compound characterized for purity and structural integrity prior to experimental use?
- Methodological Answer :
- Purity : Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities or hydrolyzed byproducts.
- Structural Confirmation : Use H NMR (DMSO-d6 or D2O) to verify PEG spacer integrity and NHS ester peaks (~2.8 ppm, succinimide protons).
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (expected: 796.81 g/mol for C34H56N2O19) .
Q. What storage conditions ensure this compound stability for long-term use?
- Methodological Answer : Store lyophilized powder at -20°C in desiccated, light-protected vials. Reconstitute in anhydrous DMSO or DMF (not aqueous buffers) to prevent hydrolysis. Aliquot to avoid freeze-thaw cycles. Purity should be ≥95% (validate via HPLC pre-experiment) .
Advanced Research Questions
Q. How can discrepancies in crosslinking efficiency be resolved when using this compound across different buffer systems?
- Methodological Answer :
- Buffer Compatibility : Avoid Tris or glycine buffers (compete with NHS ester reactivity). Test ionic strength effects (e.g., NaCl > 150 mM may reduce solubility).
- Hydrolysis Control : Pre-chill buffers to 4°C and limit reaction time to <2 hours if hydrolysis is observed (validate via HPLC).
- Data Triangulation : Compare results across orthogonal techniques (e.g., fluorescence labeling vs. SDS-PAGE) to confirm crosslinking efficiency .
Q. What experimental strategies optimize this compound-mediated crosslinking in hydrogel formation for 3D cell culture models?
- Methodological Answer :
- Molar Ratio Optimization : Titrate this compound against thiol- or amine-modified polymers (e.g., hyaluronic acid) to balance gelation kinetics and mechanical stability.
- Spatial Control : Use photolithography to pattern crosslinking in specific regions.
- Validation : Rheology for gel stiffness, SEM for porosity, and live-cell imaging to assess biocompatibility .
Q. How to design experiments assessing this compound stability under varying storage or physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate reagent at 25°C/60% humidity for 1–4 weeks and monitor hydrolysis via HPLC.
- Physiological Simulation : Test stability in PBS (pH 7.4, 37°C) over 24 hours to mimic in vivo conditions.
- Analytical Tools : Use LC-MS to identify degradation products (e.g., PEG diacid) .
Q. What methodologies address contradictory data in this compound conjugation efficiency between batch-to-batch syntheses?
- Methodological Answer :
- Batch Characterization : Enforce strict QC via NMR, HPLC, and mass spectrometry for each synthesis batch.
- Standardized Protocols : Use internal controls (e.g., a reference protein like BSA) to normalize conjugation efficiency.
- Root-Cause Analysis : Investigate variations in PEG chain length (via GPC) or residual solvents (via GC-MS) .
Data Interpretation and Rigor
Q. How to ensure reproducibility when using this compound in multi-institutional studies?
- Methodological Answer :
- Resource Sharing : Distribute aliquots from a single batch to all collaborators.
- Protocol Harmonization : Standardize buffer composition, reaction times, and analytical methods.
- Documentation : Adhere to NIH rigor guidelines for reporting key biological/chemical resources (e.g., lot numbers, storage conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
